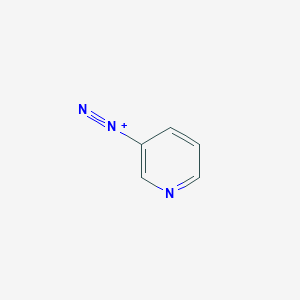
3-Pyridinediazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinediazonium: is a diazonium compound derived from pyridine. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions. The diazonium group is characterized by the presence of a nitrogen-nitrogen triple bond, making these compounds highly reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pyridinediazonium can be synthesized through the diazotization of 3-aminopyridine. The process involves the reaction of 3-aminopyridine with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure better control over reaction conditions and to handle the highly reactive diazonium intermediates safely. The use of automated systems can also help in maintaining the low temperatures required for the stability of the diazonium salts .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinediazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: It can react with aromatic compounds to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Sandmeyer Reaction: Copper(I) chloride or bromide, and hydrochloric or hydrobromic acid.
Azo Coupling: Aromatic compounds like phenols or anilines, often in alkaline conditions.
Reduction: Reducing agents like hypophosphorous acid or stannous chloride.
Major Products:
Substitution: Halopyridines, hydroxypyridines, and cyanopyridines.
Coupling: Azo dyes.
Reduction: 3-aminopyridine.
Scientific Research Applications
Chemistry: 3-Pyridinediazonium is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, it is used in the synthesis of biologically active molecules, including potential drug candidates .
Industry: The compound is used in the production of dyes and pigments, particularly azo dyes, which are important in the textile industry .
Mechanism of Action
The reactivity of 3-pyridinediazonium is primarily due to the presence of the diazonium group, which can readily participate in electrophilic substitution reactions. The diazonium group can be replaced by various nucleophiles, leading to the formation of a wide range of products. The mechanism often involves the formation of a highly reactive aryl cation intermediate, which then reacts with the nucleophile .
Comparison with Similar Compounds
4-Pyridinediazonium: Similar in structure but with the diazonium group at the 4-position.
2-Pyridinediazonium: The diazonium group is at the 2-position.
Aryldiazonium Compounds: Such as benzenediazonium, which have similar reactivity but different aromatic backbones.
Uniqueness: 3-Pyridinediazonium is unique due to its position on the pyridine ring, which can influence the reactivity and the types of products formed. The position of the diazonium group can affect the electronic distribution in the molecule, leading to different reactivity patterns compared to its isomers .
Properties
CAS No. |
35332-74-2 |
|---|---|
Molecular Formula |
C5H4N3+ |
Molecular Weight |
106.11 g/mol |
IUPAC Name |
pyridine-3-diazonium |
InChI |
InChI=1S/C5H4N3/c6-8-5-2-1-3-7-4-5/h1-4H/q+1 |
InChI Key |
YRAXWUBIFFTPLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















